molecular formula C10H13NO B6155985 2-[1-(methylamino)cyclopropyl]phenol CAS No. 1512602-59-3

2-[1-(methylamino)cyclopropyl]phenol

Cat. No.: B6155985
CAS No.: 1512602-59-3
M. Wt: 163.2
InChI Key:
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Description

2-[1-(Methylamino)cyclopropyl]phenol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a cyclopropyl group attached to a phenol ring, with a methylamino substituent on the cyclopropyl group. Its unique structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of phenol with cyclopropylamine under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Methylamino)cyclopropyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives with altered functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-[1-(Methylamino)cyclopropyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(methylamino)cyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl and methylamino groups contribute to its overall reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.

    Methylphenol (Cresol): Features a methyl group attached to a phenol ring.

Uniqueness: 2-[1-(Methylamino)cyclopropyl]phenol is unique due to the combination of its cyclopropyl, methylamino, and phenol groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(methylamino)cyclopropyl]phenol involves the reaction of 1-(methylamino)cyclopropanol with phenol in the presence of a strong acid catalyst.", "Starting Materials": [ "1-(methylamino)cyclopropanol", "Phenol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "1. Dissolve 1-(methylamino)cyclopropanol and phenol in a suitable solvent (e.g. ethanol).", "2. Add a strong acid catalyst (e.g. sulfuric acid) to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool and then extract the product with a suitable organic solvent (e.g. diethyl ether).", "5. Wash the organic layer with water and then dry over anhydrous sodium sulfate.", "6. Concentrate the organic layer under reduced pressure to obtain the crude product.", "7. Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "8. Characterize the purified product by spectroscopic methods (e.g. NMR, IR, MS)." ] }

CAS No.

1512602-59-3

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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